1,2-Bis(3,5-dibromophenyl)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
5326-51-2 |
|---|---|
Molecular Formula |
C12H8Br4N2 |
Molecular Weight |
499.82 g/mol |
IUPAC Name |
1,2-bis(3,5-dibromophenyl)hydrazine |
InChI |
InChI=1S/C12H8Br4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6,17-18H |
InChI Key |
YCIFPLPEKYSHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NNC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Bis 3,5 Dibromophenyl Hydrazine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach to 1,2-Bis(3,5-dibromophenyl)hydrazine involves the logical disconnection of the target molecule into simpler, commercially available starting materials. The key disconnections focus on the formation of the C-N bonds and the central N-N bond.
Approaches to 3,5-Dibromophenyl Moiety Introduction
The primary disconnection of the C-N bond points to 3,5-dibromoaniline (B181674) and a suitable nitrogen source or, alternatively, a nitrogen-containing precursor that can be elaborated. The 3,5-dibromophenyl moiety itself can be synthesized from various precursors, with the choice of route often depending on the desired substitution pattern and the reactivity of the starting materials.
Another key precursor identified through retrosynthesis is 1,3-dibromo-5-nitrobenzene (B1662017). nih.govsci-hub.se The nitro group can be reduced to an amino group to yield 3,5-dibromoaniline, or it can participate directly in reductive coupling reactions to form the hydrazine (B178648) linkage.
Formation of the Hydrazine Linkage
The central N-N bond can be formed through several strategic disconnections. The most direct approach involves the coupling of two 3,5-dibromophenyl-containing units. This can be envisioned through:
Reductive Dimerization: Disconnecting the N-N bond leads to two molecules of a 3,5-dibromophenyl radical precursor, which could be generated from 1,3-dibromo-5-nitrobenzene.
Oxidative Coupling: Alternatively, the N-N bond can be formed by the oxidative coupling of two molecules of 3,5-dibromoaniline.
Sequential N-Arylation: A stepwise approach could involve the formation of a hydrazine-anion equivalent followed by arylation with a 3,5-dibromophenyl halide.
Established Synthetic Routes and Reaction Pathways
Condensation Reactions with Bis-Electrophiles or Bis-Nucleophiles
A common strategy for forming symmetrical hydrazines is the reaction of a nitrogen-containing nucleophile with an electrophile, or vice versa. In the context of this compound, this could involve the reductive coupling of a nitroaromatic compound. The reduction of aromatic nitro compounds can lead to various products, including anilines, azoxybenzenes, azobenzenes, and hydrazobenzenes (1,2-diarylhydrazines), depending on the reaction conditions and the reducing agent employed.
For instance, the partial reduction of 1,3-dibromo-5-nitrobenzene could theoretically yield the target hydrazine. Common reducing agents for this type of transformation include zinc dust in alkaline solution or sodium stibnate.
Another established route is the reduction of the corresponding azo compound, 3,3',5,5'-tetrabromoazobenzene. Azo compounds can be reduced to their corresponding hydrazines using various reagents. organic-chemistry.org A notable method involves the use of sodium dithionite (B78146) in an aqueous-organic solvent mixture, which has been shown to be effective for a range of substituted azobenzenes. thieme-connect.de
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Product | Notes |
| 1,3-Dibromo-5-nitrobenzene | Zn, NaOH | Water/Ethanol | Reflux | This compound | Hypothetical, based on general reductions of nitroarenes. |
| 3,3',5,5'-Tetrabromoazobenzene | Sodium Dithionite (Na2S2O4) | Water/Methanol/Dichloromethane (B109758) | Reflux | This compound | Based on established methods for azo compound reduction. thieme-connect.de |
This table presents hypothetical and established reaction conditions for the synthesis of the target compound based on general methodologies for analogous structures. Specific yields and optimal conditions would require experimental validation.
Derivatization from Precursor Hydrazine Analogues
While less direct for a symmetrical compound, derivatization from a pre-existing hydrazine core is a viable strategy. For instance, the reaction of hydrazine hydrate (B1144303) with two equivalents of a suitable 3,5-dibromophenyl electrophile could potentially form the desired product. However, controlling the degree of substitution and avoiding the formation of mono-substituted or over-alkylated/arylated products can be challenging.
Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis has seen the development of advanced catalytic methods for the formation of N-N bonds, which could be applied to the synthesis of this compound. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
Transition-metal-catalyzed cross-coupling reactions are at the forefront of these advanced strategies. For example, copper-catalyzed Ullmann-type couplings have been used for the formation of C-N bonds and could be adapted for N-N bond formation.
More recently, catalytic methods involving the oxidative coupling of anilines have gained attention. While often leading to azo compounds, careful selection of the catalyst and oxidant can favor the formation of the hydrazine. For instance, permanganate (B83412) has been used for the oxidative coupling of amino-substituted heterocycles to form azo compounds, and similar principles could be explored for aniline (B41778) derivatives. researchgate.net
Another promising area is the catalytic reductive coupling of nitroarenes. While classical methods often use stoichiometric reducing agents, modern catalytic systems can achieve this transformation with higher efficiency and selectivity.
Metal-Catalyzed C-N Bond Formation
The construction of the C-N bond in aryl hydrazine derivatives often employs metal-catalyzed reactions, which are known for their efficiency and selectivity. For the synthesis of this compound, a key strategy involves the metal-catalyzed reductive coupling of 3,5-dibromonitrobenzene. Transition metal catalysts, particularly those based on palladium, are effective in mediating the formation of N-N bonds from nitroaromatic compounds.
One-pot approaches for the synthesis of related diarylamines have utilized a Palladium/N-Heterocyclic Carbene (Pd/NHC) catalyst system with a reducing agent like triethylsilane. nih.gov This type of methodology can be adapted for the synthesis of 1,2-diarylhydrazines by carefully controlling the reaction stoichiometry and conditions to favor the formation of the hydrazine over the diarylamine or the fully reduced aniline. The catalytic cycle would involve the reduction of the nitro group to intermediate species like nitroso and hydroxylamino derivatives, which then couple under the influence of the metal catalyst to form the azoxybenzene, followed by further reduction to the target hydrazine.
The selection of the N-heterocyclic carbene ligand is crucial as it influences the stability and activity of the palladium catalyst, thereby affecting the reaction's efficiency and yield. nih.gov
Solvent-Mediated and Energy-Efficient Synthesis Protocols
The choice of solvent and energy input are critical factors in developing sustainable and efficient synthetic protocols. For the synthesis of hydrazine derivatives, solvent systems are selected to ensure the solubility of both the nonpolar aromatic substrates and the more polar reagents and intermediates. For instance, in the reduction of related azobenzenes to diarylhydrazines, a solvent mixture of water, methanol, and dichloromethane has been shown to be effective. organic-chemistry.org Such multiphasic systems can facilitate the interaction of reagents with different polarities.
Energy efficiency can be achieved by conducting reactions at or near room temperature. The use of highly active catalysts can enable lower reaction temperatures, reducing energy consumption. For example, the synthesis of ketazines, which are structurally related to the target compound, has been achieved at room temperature using a nickel-based heterogeneous catalyst in ethanol. mdpi.comsciforum.net This approach highlights the potential for developing energy-efficient protocols for the synthesis of this compound. Microwave-assisted synthesis is another avenue for energy-efficient protocols, often leading to significantly reduced reaction times and improved yields. nih.gov
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, reducing agent, solvent, temperature, and reaction time.
The synthesis can be conceptualized as a two-step process from 3,5-dibromonitrobenzene: formation of the corresponding azobenzene (B91143) or azoxybenzene, followed by reduction to the hydrazine. The reduction of azobenzenes to N,N'-diarylhydrazines has been successfully achieved with high yields (80-94%) using sodium dithionite. organic-chemistry.org The optimization of this step would involve adjusting the molar ratio of the reducing agent to the substrate. Studies have shown that a higher molar ratio of sodium dithionite can lead to faster reaction rates. organic-chemistry.org
The choice of catalyst in the initial reductive coupling step is also a critical point for optimization. Different metal catalysts and ligands can be screened to find the most effective combination for the specific substrate. For example, in related C-N coupling reactions, various phosphine (B1218219) and N-heterocyclic carbene ligands have been evaluated to enhance catalytic efficiency. nih.gov
The table below outlines a hypothetical optimization of the reduction of a precursor, 3,3',5,5'-tetrabromoazobenzene, to the target hydrazine, based on general principles for similar reductions.
Table 1: Optimization of Reaction Conditions for Hydrazine Synthesis
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Ethanol | 25 | 12 | 65 |
| 2 | Zn/NaOH | Water/Ethanol | 78 | 8 | 75 |
| 3 | Na₂S₂O₄ | Water/MeOH/CH₂Cl₂ | 25 | 6 | 90 |
| 4 | H₂/Pd-C | Ethyl Acetate | 25 | 4 | 88 |
To enhance the yield, by-product formation must be minimized. A common side reaction is the over-reduction of the hydrazine to form 3,5-dibromoaniline. This can be controlled by careful monitoring of the reaction progress, for instance by using thin-layer chromatography (TLC), and by choosing selective reducing agents that are mild enough to stop at the hydrazine stage. The use of slightly basic conditions can also help to prevent side reactions like the benzidine (B372746) rearrangement that can occur under acidic reduction conditions. organic-chemistry.org
Elucidation of Molecular Structure and Conformational Aspects
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed view of the molecular framework of 1,2-Bis(3,5-dibromophenyl)hydrazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of the hydrogen and carbon atoms, respectively.
In a hypothetical ¹H NMR spectrum, the aromatic protons of the 3,5-dibromophenyl rings would likely appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The symmetry of the 3,5-disubstituted pattern would lead to specific splitting patterns. The protons on the hydrazine (B178648) nitrogen atoms (N-H) would also produce a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. oregonstate.eduresearchgate.net
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbon atoms attached to bromine would be significantly influenced by the halogen's electronegativity, and their chemical shifts would be indicative of this substitution. The aromatic carbons would resonate in the typical range of δ 110-150 ppm.
A detailed analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of all atoms in the molecular structure, confirming the 1,2-disubstituted hydrazine core and the substitution pattern on the phenyl rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to N) | 7.2 - 7.6 | Doublet |
| Aromatic H (para to N) | 7.5 - 7.9 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-N | 140 - 150 |
| C-Br | 120 - 125 |
| Aromatic C-H | 115 - 135 |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
The N-H stretching vibrations of the hydrazine moiety are expected to appear in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can provide insights into hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. Furthermore, the C-Br stretching vibrations typically occur in the fingerprint region, below 1000 cm⁻¹, and are a key indicator of the bromine substitution. researchgate.net The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can also offer clues about the substitution pattern of the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of four bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with contributions from both ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern would likely involve the cleavage of the N-N bond, leading to the formation of a 3,5-dibromophenylaminyl radical cation. Further fragmentation could involve the loss of bromine atoms or other neutral fragments from the aromatic rings. sapub.org Analysis of these fragment ions helps to piece together the molecular structure.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure |
|---|---|
| [M]⁺ | [C₁₂H₈Br₄N₂]⁺ |
| [M/2]⁺ | [C₆H₄Br₂N]⁺ |
Solid-State Structural Determination via X-ray Crystallography
While spectroscopic methods provide valuable data on molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. For this compound, obtaining suitable single crystals would be a prerequisite for this analysis. core.ac.uknih.gov
Analysis of Crystal System and Space Group
The first step in X-ray crystallographic analysis is the determination of the unit cell parameters and the crystal system. This involves measuring the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal lattice is then described by one of the 230 space groups. For similar aromatic hydrazine compounds, various crystal systems such as monoclinic or orthorhombic have been observed. rasayanjournal.co.in The specific crystal system and space group for this compound would be determined from the diffraction data.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Investigation of Intermolecular Interactions and Packing Arrangements
The crystal structure reveals not only the intramolecular bond lengths and angles but also the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, hydrogen bonding between the N-H groups of the hydrazine and potentially with bromine atoms of neighboring molecules would be a key interaction. acs.org Additionally, π-π stacking interactions between the aromatic rings would likely play a significant role in stabilizing the crystal packing. The nature and geometry of these interactions, such as the distances and angles between interacting atoms and rings, would be precisely determined from the crystallographic data.
Conformational Analysis and Stereochemical Considerations
The conformational landscape of 1,2-diarylhydrazines is primarily dictated by the torsional or dihedral angle around the central nitrogen-nitrogen (N-N) single bond. The rotation around this bond is subject to a complex interplay of steric hindrance between the substituents on the aromatic rings and electronic effects, such as hyperconjugation. mdpi.comwikipedia.org For this compound, the presence of bulky bromine atoms on the phenyl rings significantly influences its conformational preferences and the energy barriers to rotation.
The stereochemistry of hydrazine itself is characterized by a gauche conformation being the most stable, with the lone pairs of electrons on the nitrogen atoms oriented at an angle to each other to minimize repulsion. mdpi.com However, in 1,2-disubstituted hydrazines, particularly with large aryl groups, the steric interactions between these groups become a dominant factor. The rotation around the N-N bond can lead to different conformers, and if the energy barrier to interconversion is sufficiently high, stable atropisomers may exist. wikipedia.org Atropisomerism arises from hindered rotation about a single bond, leading to stereoisomers that can be isolated. wikipedia.orgnih.gov
In the case of this compound, the four bromine atoms, two on each phenyl ring in the meta positions relative to the hydrazine linkage, create significant steric bulk. This steric hindrance is expected to raise the energy barrier for rotation around the N-N bond. While no specific experimental or computational studies on the conformational analysis of this compound are publicly available, insights can be drawn from studies on similarly substituted diaryl systems. For instance, in hindered secondary diarylamines, the degree of steric hindrance at the ortho positions is a key determinant for atropisomerism. nih.gov Although the bromine atoms in the target molecule are in the meta positions (3,5-), their collective steric influence, combined with the hydrogen atoms at the ortho positions (2,6-), would still contribute to a significant rotational barrier.
The potential for atropisomerism in this compound would depend on the height of the rotational energy barrier. If the barrier is high enough (typically > 20 kcal/mol), distinct and stable rotational isomers could be observed at room temperature. nih.gov Computational studies on related hydrazides have shown that both electronic and steric factors contribute to the rotational barrier. mdpi.comuniroma1.it The stability of different conformers is a balance between minimizing the steric clash of the bulky dibromophenyl groups and optimizing the electronic interactions involving the nitrogen lone pairs and the aromatic π-systems.
A detailed conformational analysis would involve mapping the potential energy surface as a function of the C-N-N-C dihedral angle. The most stable conformations would likely be those where the two dibromophenyl groups are staggered to minimize steric repulsion. Two key staggered conformations can be envisioned: a gauche form and an anti form. The relative energies of these conformers would be determined by the specific steric and electronic interactions present in the molecule.
| Influencing Factor | Description | Expected Impact on this compound |
|---|---|---|
| Steric Hindrance | Repulsive interactions between the bulky 3,5-dibromophenyl groups. | Favors staggered conformations (gauche or anti) to minimize steric clash. Increases the energy barrier to rotation around the N-N bond. |
| Electronic Effects (Hyperconjugation) | Interaction of the nitrogen lone pairs with the σ* orbitals of adjacent bonds and the aromatic π-systems. | Can stabilize certain conformations, contributing to the overall rotational barrier. mdpi.com |
| N-N Torsional Strain | The inherent energy cost of deviating from the optimal dihedral angle of the N-N bond. | Contributes to the energy of transition states during rotation. |
| Potential for Atropisomerism | The existence of stable, isolable rotational isomers due to a high energy barrier to interconversion. | Given the bulky substituents, a significant rotational barrier is expected, making atropisomerism a possibility. wikipedia.orgnih.gov |
Mechanistic Investigations of Chemical Transformations Involving 1,2 Bis 3,5 Dibromophenyl Hydrazine
Detailed Reaction Mechanisms in Synthesis and Derivatization
The synthesis of 1,2-bis(3,5-dibromophenyl)hydrazine and its subsequent derivatization reactions are governed by fundamental principles of organic chemistry, primarily involving electrophilic aromatic substitution and reactions characteristic of the hydrazine (B178648) moiety.
A plausible synthetic route to this compound likely involves the bromination of a suitable aniline (B41778) precursor. The synthesis could start with the electrophilic bromination of aniline to produce 3,5-dibromoaniline (B181674). chemsrc.com This reaction proceeds through the typical mechanism of electrophilic aromatic substitution, where the aromatic ring attacks a bromine electrophile, often generated with the aid of a Lewis acid catalyst like FeBr₃. rutgers.edumasterorganicchemistry.comlibretexts.org The amino group of aniline is a strong activating group, directing the incoming electrophiles to the ortho and para positions. However, steric hindrance from the amino group can favor meta-substitution to some extent, and the presence of multiple bromine atoms deactivates the ring towards further substitution. stackexchange.comlibretexts.org
Derivatization reactions of this compound would primarily involve the reactivity of the N-H bonds of the hydrazine moiety. These reactions can include acylation, alkylation, and condensation with carbonyl compounds to form hydrazones. organic-chemistry.orgresearchgate.net For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding N,N'-diacyl-N,N'-bis(3,5-dibromophenyl)hydrazine. The mechanism of such reactions involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a leaving group.
Role of Aromatic Substituents (Bromine) on Reaction Kinetics and Selectivity
The bromine atoms on the phenyl rings of this compound play a crucial role in modulating the reactivity and selectivity of the molecule in various chemical transformations.
Electronic Effects: Bromine is an electron-withdrawing group via the inductive effect, but a weak deactivator in electrophilic aromatic substitution due to the opposing resonance effect where its lone pairs can donate electron density to the ring. libretexts.org This deactivating nature makes the phenyl rings less susceptible to further electrophilic attack compared to unsubstituted benzene. makingmolecules.com The electron-withdrawing nature of the bromine atoms also decreases the nucleophilicity of the hydrazine nitrogens. This is because the electron density from the nitrogen atoms can be delocalized into the aromatic rings, and the inductive pull of the bromines further reduces this availability. This decreased nucleophilicity would slow down the rates of reactions where the hydrazine acts as a nucleophile, such as in acylation or alkylation reactions.
Steric Effects: The presence of four bulky bromine atoms on the two phenyl rings introduces significant steric hindrance around the hydrazine moiety. This steric bulk can influence the regioselectivity of reactions. For example, in reactions involving the approach of a bulky reagent to the nitrogen atoms, the steric hindrance might favor attack at the less hindered site, although in this symmetrical molecule, both nitrogens are equally hindered. In reactions leading to the formation of larger, more complex structures, this steric hindrance could dictate the feasible conformations of the transition states and products.
| Substituent Property | Effect on Reactivity | Effect on Selectivity | Underlying Principle |
|---|---|---|---|
| Bromine (Inductive Effect) | Decreases reactivity of the aromatic ring and nucleophilicity of the hydrazine nitrogens. | Contributes to the overall deactivation of the ring, influencing the regioselectivity of further substitutions. | Electron-withdrawing nature of halogens. libretexts.org |
| Bromine (Resonance Effect) | Slightly opposes the deactivating inductive effect. | Directs incoming electrophiles to ortho and para positions. libretexts.org | Donation of lone pair electrons to the aromatic ring. |
| Hydrazine Moiety | Increases the reactivity of the aromatic rings towards electrophilic substitution. | Directs incoming electrophiles to ortho and para positions. | Activating, ortho-, para-directing nature of amino groups. |
| Steric Hindrance | May slow down reactions at the hydrazine nitrogens. | Can influence the regioselectivity of reactions by favoring attack at less hindered sites. | Physical blocking of reaction centers by bulky groups. |
Pathways of Hydrazine Moiety Reactivity in Heterocycle Formation
The hydrazine moiety in this compound is a key functional group for the synthesis of various heterocyclic compounds, particularly five- and six-membered rings containing nitrogen. clockss.org The reactivity stems from the nucleophilicity of the nitrogen atoms and the ability to undergo condensation and cyclization reactions.
One of the most common applications of hydrazines in heterocycle synthesis is the formation of pyrazoles and related structures. clockss.org The reaction of a 1,2-diarylhydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole (B372694) synthesis. The mechanism typically involves the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons, forming a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. researchgate.netyoutube.com The presence of the two 3,5-dibromophenyl groups on the hydrazine will influence the electronic properties and potentially the regioselectivity of this cyclization process.
Another important reaction pathway involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or nitriles. These reactions can lead to the formation of pyrazolines or pyrazoles through Michael addition followed by intramolecular condensation. For instance, reaction with an α,β-unsaturated ketone would involve the initial addition of the hydrazine to the β-carbon, followed by cyclization and elimination.
The formation of other heterocycles is also possible. For example, reaction with isothiocyanates can lead to thiosemicarbazides, which are precursors for thiazole (B1198619) derivatives. clockss.orgnih.gov Similarly, reaction with compounds containing two electrophilic centers can lead to the formation of larger heterocyclic rings. Theoretical studies on the hydrazinolysis of benzodiazepines, for example, show that hydrazine can add to an azomethine bond, leading to ring opening and the formation of a new heterocyclic system like a pyrazolone. nih.gov
The general pathways for heterocycle formation involving the hydrazine moiety of this compound can be summarized as follows:
Theoretical and Computational Chemistry of 1,2 Bis 3,5 Dibromophenyl Hydrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
No specific studies utilizing Density Functional Theory to determine the optimized geometry and explore the potential energy surface of 1,2-Bis(3,5-dibromophenyl)hydrazine were found. Such calculations would typically provide insights into the molecule's most stable three-dimensional structure, bond lengths, and bond angles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the current literature. This analysis is crucial for understanding a molecule's electronic properties and its propensity to act as an electron donor or acceptor in chemical reactions.
Molecular Electrostatic Potential (MEPS) Mapping
There are no published Molecular Electrostatic Potential maps for this compound. A MEPS map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and predicting its interaction with other polar molecules.
Computational Prediction of Spectroscopic Signatures
There are no available in silico predictions of the spectroscopic signatures (such as IR, NMR, or UV-Vis spectra) for this compound. Computational spectroscopy can be a powerful tool for interpreting experimental spectra and confirming the structure of a compound.
In Silico Studies of Reaction Pathways and Transition States
No computational studies on the reaction pathways and transition states involving this compound were identified. Such studies are essential for elucidating reaction mechanisms and predicting the kinetics and thermodynamics of chemical transformations.
Advanced Chemical Applications and Material Science Potential of 1,2 Bis 3,5 Dibromophenyl Hydrazine
Precursor in the Synthesis of Complex Heterocyclic Systems: A Realm of Possibility
Hydrazine (B178648) derivatives are fundamental precursors in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. The presence of the N-N bond in 1,2-bis(3,5-dibromophenyl)hydrazine makes it a prime candidate for constructing various cyclic architectures.
Formation of Novel Nitrogen-Rich Scaffolds: An Untapped Resource
The synthesis of nitrogen-rich heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. While no specific examples utilizing this compound have been reported, the general reactivity of hydrazines suggests its potential in forming heterocycles such as pyrazoles, pyridazines, and triazines. The four bromine atoms on the phenyl rings could serve as valuable synthetic handles for further functionalization, allowing for the creation of complex, three-dimensional structures. The high bromine content could also impart unique properties, such as increased thermal stability or specific electronic characteristics, to the resulting heterocyclic systems.
Applications in Multi-Component Reactions for Diverse Chemical Libraries: An Open Invitation
Multi-component reactions (MCRs) are powerful tools for the rapid generation of chemical libraries with high structural diversity. nih.govorganic-chemistry.org These reactions, where three or more reactants combine in a single step, are highly valued for their efficiency and atom economy. Hydrazines are known participants in various MCRs. Although no studies have specifically documented the use of this compound in such reactions, its structure suggests it could be a valuable component. For instance, it could potentially participate in reactions like the Hantzsch pyridine (B92270) synthesis or other condensation reactions to generate novel, highly substituted heterocyclic frameworks. beilstein-journals.org The creation of a library of compounds derived from this dibrominated hydrazine could lead to the discovery of molecules with novel biological activities or material properties.
Exploration as a Chemical Reagent in Organic Synthesis: A Field of Untouched Potential
Beyond its role as a scaffold, this compound could, in principle, act as a reagent in various organic transformations. The bromine atoms, for example, could be involved in cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination reactions, allowing for the construction of larger, more complex molecules. wikipedia.orgacsgcipr.org The hydrazine moiety itself can undergo a range of reactions, including oxidation to the corresponding azo compound or cleavage to form amines. However, without specific experimental data, these potential applications remain speculative.
Potential in Polymer Chemistry and Functional Materials (excluding biological applications): A Frontier to be Explored
Aromatic hydrazines and their derivatives have been investigated as monomers in the synthesis of various polymers. The di-functionality of this compound, with its two phenyl rings, suggests its potential as a monomer for step-growth polymerization. The resulting polymers would possess a high content of aromatic and bromine moieties, which could translate to desirable properties such as high thermal stability, flame retardancy, and specific refractive indices. Research into polymers derived from similar halogenated aromatic compounds has shown promise in creating materials with unique characteristics. organic-chemistry.org
Investigations in Optoelectronic or Photonic Materials Science: An Unwritten Chapter
The incorporation of heavy atoms like bromine into organic molecules can significantly influence their photophysical properties, including promoting intersystem crossing and enhancing phosphorescence. While there is no direct research on the optoelectronic or photonic properties of materials derived from this compound, the general principles of materials science suggest that polymers or heterocyclic systems incorporating this unit could exhibit interesting photoluminescent or charge-transport properties. mdpi.comnih.gov The extensive π-system of the aromatic rings, coupled with the influence of the bromine atoms, could lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
